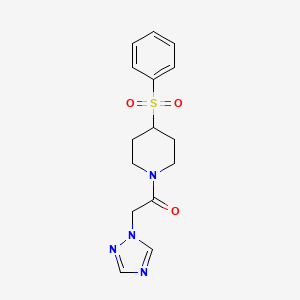

1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Description

1-(4-(Phenylsulfonyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a heterocyclic compound featuring a piperidine core substituted with a phenylsulfonyl group at the 4-position and a 1,2,4-triazole-linked ethanone moiety. Its synthesis typically involves multi-step reactions, such as coupling α-halogenated ketones with piperidine derivatives under basic conditions (e.g., sodium ethoxide in ethanol) . The phenylsulfonyl group enhances metabolic stability and influences solubility, while the triazole moiety contributes to hydrogen bonding and target affinity, often associated with antimicrobial or antifungal activities .

Structural characterization of such compounds relies on IR, NMR (¹H and ¹³C), mass spectrometry, and elemental analysis .

Properties

IUPAC Name |

1-[4-(benzenesulfonyl)piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c20-15(10-19-12-16-11-17-19)18-8-6-14(7-9-18)23(21,22)13-4-2-1-3-5-13/h1-5,11-12,14H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQWHTYIBRWHSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(Phenylsulfonyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Properties

The compound features a piperidine ring substituted with a phenylsulfonyl group and a triazole moiety. The structural formula can be represented as follows:

This structure is significant because both the piperidine and triazole components are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of the triazole moiety exhibit antibacterial , antifungal , and antiviral properties. For instance, compounds containing the 1,2,4-triazole ring have been shown to possess moderate to substantial antimicrobial effects against various pathogens, including bacteria and fungi .

Anticancer Properties

The compound's mechanism of action may involve the inhibition of key enzymes associated with cancer proliferation. Studies suggest that triazole derivatives can act as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth . For example, a related study found that triazole-containing compounds demonstrated significant antiproliferative effects in vitro against several cancer cell lines.

Enzyme Inhibition

The compound has been shown to inhibit various enzymes linked to metabolic and inflammatory pathways. Notably, it inhibits 11β-hydroxysteroid dehydrogenase type 1 , which is crucial in regulating glucocorticoid metabolism. This inhibition can potentially lead to therapeutic effects in conditions like metabolic syndrome and obesity .

Study on Antiviral Activity

A study detailed the antiviral efficacy of related compounds against HIV-1. The most promising analogs exhibited low cytotoxicity while effectively inhibiting viral replication at low concentrations (EC50 values in the nanomolar range) . This highlights the potential for developing antiviral therapies based on similar scaffolds.

Research on Anti-inflammatory Effects

Another study evaluated the anti-inflammatory properties of related piperidine derivatives. Compounds were tested for their ability to inhibit COX-1 and COX-2 enzymes, with some demonstrating superior activity compared to established anti-inflammatory drugs like diclofenac .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound's ability to inhibit key enzymes involved in metabolic processes contributes to its therapeutic potential.

- Cell Cycle Disruption: Triazole derivatives often interfere with cell cycle progression in cancer cells, leading to increased apoptosis.

- Antioxidant Activity: Some studies suggest that these compounds may also exhibit antioxidant properties, further enhancing their therapeutic profiles .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Key Observations:

Structural Impact on Activity :

- The phenylsulfonyl-piperidine group in the target compound likely improves metabolic stability compared to simpler aryl groups (e.g., dichlorophenyl or difluorophenyl) .

- Triazole vs. Tetrazole : Triazole-containing analogs (e.g., benzofuran derivatives) exhibit explicit antifungal activity, while tetrazole analogs focus on synthetic methodology .

- Piperidine vs. Piperazine : Piperazine-based analogs (e.g., 1-[4-(4-chlorophenylsulfonyl)piperazin-1-yl]-...) show antiproliferative activity, suggesting the core heterocycle influences target specificity .

Synthetic Routes: Most analogs use α-halogenated ketones (e.g., chloro- or bromoethanone) reacted with heterocyclic amines or thiols . Microbiological reductions (e.g., using Aureobasidium pullulans) achieve high enantiomeric purity in benzofuran-triazolyl derivatives .

Biological Performance: Antifungal Activity: Difluorophenyl-triazolyl ethanone is a key intermediate for voriconazole, highlighting the role of fluorine substituents in enhancing potency . Antiproliferative Activity: Piperazinyl-sulfonyl analogs demonstrate preliminary activity against cancer cell lines, likely due to sulfonyl groups enhancing membrane permeability .

Q & A

Q. Optimization strategies :

- Catalysts : Piperidine or triethylamine as bases to enhance reaction efficiency .

- Solvents : Anhydrous solvents (e.g., DMF, acetonitrile) to minimize hydrolysis .

- Temperature : Reflux conditions (e.g., 80–100°C) to accelerate reaction rates .

Table 1 : Representative reaction conditions from analogous compounds:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation | Phenylsulfonyl chloride, K₂CO₃, DMF, RT | 60–75 | |

| Triazole substitution | 1H-1,2,4-triazole, NaH, THF, reflux | 45–50 |

Advanced: How can crystallographic data resolve structural ambiguities in this compound, and what software tools are recommended?

Answer:

Single-crystal X-ray diffraction (XRD) is critical for resolving stereochemistry and confirming bond geometries. Key steps include:

- Data collection : Use a Stoe IPDS II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

- Structure solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement .

- Validation : Compare bond lengths (e.g., C–S in sulfonyl: ~1.76 Å) and angles with literature values (e.g., triazole ring planarity) .

Example : The crystal structure of 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (space group C2/c) revealed intermolecular hydrogen bonds (N–H···O) stabilizing the lattice . Similar analysis can be applied to the target compound.

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR : Identify sulfonyl (δ 3.2–3.5 ppm for piperidine protons) and triazole (δ 8.1–8.3 ppm for aromatic protons) signals .

- IR spectroscopy : Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and carbonyl (C=O at 1685 cm⁻¹) groups .

- Mass spectrometry (ES-MS) : Molecular ion peaks (e.g., m/z 387 for [M+H]+) and fragmentation patterns .

- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient) .

Advanced: How should researchers design in vitro assays to evaluate the antifungal activity of this compound?

Answer:

Triazole derivatives often target fungal lanosterol 14α-demethylase (CYP51). Methodological considerations:

- Strain selection : Use Candida albicans or Aspergillus fumigatus strains resistant to fluconazole .

- Minimum Inhibitory Concentration (MIC) : Broth microdilution assays (CLSI M27/M38 guidelines) with 48–72 hr incubation .

- Controls : Include voriconazole or itraconazole as positive controls .

Data interpretation : Compare MIC values to known triazole antifungals. For example, 2-(1H-triazol-1-yl)ethanone derivatives showed MICs of 2–16 µg/mL against C. albicans .

Advanced: How can metabolic stability studies address the potential degradation of the sulfonyl-piperidine moiety in hepatic models?

Answer:

- In vitro models : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactors .

- Analytical methods : LC-MS/MS to monitor degradation products (e.g., sulfonic acid derivatives) .

- CYP450 inhibition assays : Identify metabolizing enzymes (e.g., CYP3A4) using selective inhibitors (e.g., ketoconazole) .

Example : Itraconazole metabolites like 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (M2) were characterized via MS/MS fragmentation, confirming oxidative scission pathways .

Basic: What computational tools are suitable for predicting the physicochemical properties of this compound?

Answer:

- Lipophilicity : Calculate logP values using ChemAxon or ACD/Labs.

- Solubility : Employ QSPR models in Schrödinger’s QikProp.

- Hydrogen bonding : Analyze via Molecular Operating Environment (MOE) to predict bioavailability .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Answer:

- Orthogonal assays : Validate antifungal activity using both broth microdilution and agar diffusion methods .

- Statistical analysis : Apply ANOVA or Tukey’s HSD test to assess significance of MIC variations .

- Structural analogs : Compare activity trends with derivatives lacking sulfonyl or triazole groups to identify pharmacophores .

Advanced: What strategies improve the compound’s selectivity for fungal CYP51 over human CYP enzymes?

Answer:

- Docking studies : Use AutoDock Vina to model interactions with fungal vs. human CYP active sites .

- Mutagenesis assays : Identify residues critical for binding (e.g., fungal CYP51 Phe228 vs. human CYP3A4 Leu294) .

- SAR analysis : Modify substituents on the piperidine or triazole rings to enhance steric complementarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.